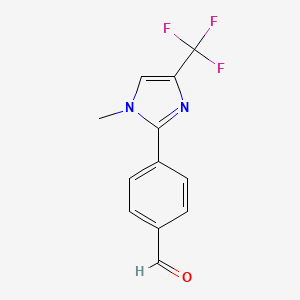

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde

Description

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 1-methyl-4-(trifluoromethyl)imidazole moiety at the para position. Its molecular formula is C₁₂H₉F₃N₂O, with a molecular weight of 254.21 g/mol. Key physicochemical properties include a predicted density of 1.30±0.1 g/cm³ and a boiling point of 375.6±52.0 °C . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry, particularly as a precursor for β₂-adrenoceptor antagonists like CGP-20712A .

Properties

IUPAC Name |

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMQETQGQLKCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Synthesis of the 1-Methyl-4-(trifluoromethyl)imidazole Ring

The imidazole ring can be constructed via cyclization reactions. A representative approach involves:

-

Condensation of α-diketones with aldehydes and ammonia : For example, reacting glyoxal with trifluoromethylacetone and methylamine under acidic conditions yields the substituted imidazole.

-

Trifluoromethylation post-cyclization : Introducing the CF3 group via electrophilic or radical trifluoromethylation reagents (e.g., Umemoto’s reagent or CF3I).

Example Protocol :

-

Step 1 : Condensation of methylamine, trifluoroacetic anhydride, and glyoxal in ethanol at 80°C for 12 hours.

-

Step 2 : Purification via recrystallization from heptane to isolate 1-methyl-4-(trifluoromethyl)imidazole.

Coupling Strategies for Benzaldehyde-Imidazole Conjugation

Nucleophilic Aromatic Substitution (SNAr)

A halogenated benzaldehyde derivative reacts with a pre-formed imidazole under basic conditions.

Protocol Adaptation from Patent CA2833394C :

-

Substrate Preparation : 4-Bromobenzaldehyde is protected as its acetal (e.g., dimethyl acetal) to prevent aldehyde oxidation.

-

Reaction Conditions :

-

Deprotection : Acidic hydrolysis (HCl/EtOH) regenerates the aldehyde.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura or Buchwald-Hartwig couplings enable efficient bond formation.

Hypothetical Workflow :

-

Imidazole Boronic Ester Synthesis : Convert 1-methyl-4-(trifluoromethyl)imidazole to its boronic ester via lithiation and trapping with B(OiPr)3.

-

Coupling with 4-Bromobenzaldehyde :

Functional Group Interconversion Approaches

Oxidation of Benzyl Alcohol Precursors

A benzyl alcohol intermediate, substituted with the imidazole moiety, can be oxidized to the aldehyde.

Steps :

-

Synthesis of 4-(Imidazolyl)benzyl Alcohol : Grignard addition to 4-cyanobenzaldehyde followed by reduction.

-

Oxidation : Use MnO2 or Swern oxidation to convert alcohol to aldehyde.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| SNAr | High regioselectivity; minimal side products | Requires electron-deficient aryl halides | 60–70% |

| Suzuki Coupling | Broad substrate scope; mild conditions | Sensitive to boronic ester stability | 50–60% |

| Oxidation of Alcohols | Straightforward late-stage oxidation | Multi-step synthesis increases complexity | 40–50% |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors of tyrosine kinases suggests that it may exhibit similar biological activity. For instance, research indicates that derivatives of imidazole compounds can inhibit the activity of c-Abl and Bcr-Abl tyrosine kinases, which are implicated in certain leukemias .

Case Study: Inhibition of Tyrosine Kinases

A study demonstrated that a related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, showed promising results in inhibiting various receptor tyrosine kinases, including PDGF-R and VEGF-R. These findings suggest that 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde could be further explored for its anticancer properties through similar mechanisms .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its unique trifluoromethyl group enhances the thermal stability and chemical resistance of the resultant materials.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Polyimide from Benzaldehyde | >300 | High | Aerospace components |

| Fluorinated Polymer | >250 | Moderate | Coatings and adhesives |

Analytical Chemistry

Use in Chromatography

this compound has been utilized as a derivatizing agent in chromatography to improve the detection of various analytes. Its ability to form stable derivatives enhances the sensitivity and selectivity of chromatographic methods.

Case Study: Derivatization in HPLC

In high-performance liquid chromatography (HPLC), the compound was used to derivatize amino acids, resulting in improved peak resolution and detection limits compared to non-derivatized samples. This application is particularly valuable in biochemical analysis where trace amounts of substances need to be detected .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Physicochemical Properties

The trifluoromethyl group in the target compound increases its boiling point (375.6°C) compared to non-fluorinated analogs. For example, benzimidazole derivatives without fluorine (e.g., 4a-f) typically exhibit lower boiling points due to reduced molecular weight and polarity . The density (1.30 g/cm³) is consistent with fluorinated aromatics, which are denser than hydrocarbon analogs.

Biological Activity

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, alongside structure-activity relationship (SAR) studies that elucidate its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzaldehyde moiety substituted with a 1-methyl-4-(trifluoromethyl)-1H-imidazole group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown to induce apoptosis in cancer cell lines. In one study, an imidazole derivative demonstrated an IC50 value of 25.72 μM against MCF7 breast cancer cells, suggesting that modifications on the imidazole ring can enhance cytotoxicity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 25.72 ± 3.95 | Apoptosis induction |

| Related Imidazole Derivative | U87 | 45.2 ± 13.0 | Cytotoxicity |

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A related compound exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, indicating strong antibacterial activity .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| S. aureus | 0.015 | Effective |

| E. coli | 200 | Moderate |

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties as well. The inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation, has been reported. One study noted that certain imidazole compounds inhibited COX-2 with an IC50 of approximately 3.11 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl and imidazole groups significantly enhances the biological activity of these compounds. Modifications to the benzaldehyde moiety can further influence potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in preclinical models:

- Study on Breast Cancer : A derivative similar to this compound was tested on MCF7 cells, showing promising results in reducing tumor growth in vivo.

- Antimicrobial Testing : In vitro tests revealed that an imidazole derivative had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new class of antibiotics.

- Inflammation Model : In a murine model of inflammation, an imidazole compound significantly reduced edema and inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

Q & A

Basic: What are standard synthetic routes for 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions. A common method involves refluxing substituted imidazole precursors with benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid. For example, 4-amino-triazole derivatives can react with substituted benzaldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . Similar protocols are used for imidazole-benzaldehyde conjugates, with purification via column chromatography or recrystallization to achieve ≥95% purity (HPLC) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves solvent selection (e.g., dichloromethane for MnO2-catalyzed oxidations, yielding 85% ), catalyst screening (e.g., Ru-complexes for selective aldehyde formation ), and temperature control. Microwave-assisted synthesis or flow chemistry may reduce reaction times. Purity is enhanced via gradient HPLC with C18 columns, as validated for structurally related imidazole derivatives .

Basic: What techniques are used for structural characterization?

- NMR/IR spectroscopy : To confirm functional groups (e.g., aldehyde proton at δ 10.1–10.9 ppm in H NMR) and imidazole ring vibrations (~1600 cm in IR) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., mean C–C bond deviation: 0.002 Å) .

- Elemental analysis : Validates stoichiometry (e.g., CHFNO requires 55.63% C; experimental: 55.58% ).

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., tautomeric forms in solution vs. solid state) require multi-technique validation:

- Compare C NMR chemical shifts with DFT-calculated values.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] = 407.1319 ).

- Re-refine X-ray data with SHELXL, adjusting thermal parameters and occupancy factors .

Basic: What biological activities are associated with this compound?

It exhibits antitubulin activity, inhibiting polymerization (IC < 1 µM in some derivatives ), and interacts with adrenergic receptors (e.g., CGP20712A analog in cerebral artery studies ).

Advanced: How to analyze structure-activity relationships (SAR) for antitubulin effects?

- Substituent variation : Replace the trifluoromethyl group with halogens or methoxy to assess steric/electronic effects .

- Docking studies : Use AutoDock Vina to model binding to β-tubulin’s colchicine site (e.g., binding energy ≤ -9.0 kcal/mol ).

- In vitro assays : Compare IC values across cancer cell lines (e.g., MDA-MB-231 vs. HeLa) .

Basic: How to determine key physicochemical properties (e.g., logP, solubility)?

- logP : Measure via shake-flask method (octanol/water partition) or reverse-phase HPLC (calibrated with standards) .

- Solubility : Use saturation shake-flask assays in PBS (pH 7.4) or DMSO .

- Thermal stability : DSC/TGA analysis (melting point: 91–93°C for related compounds ).

Advanced: How to address discrepancies between computational and experimental logP values?

- Software limitations : Adjust atomic contribution parameters in ACD/Labs or ChemAxon.

- Chromatographic validation : Correlate HPLC retention times with experimental logP for analogs .

Basic: What analytical methods ensure compound purity?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., t = 9.60 min, 95.1% purity ).

- TLC : Monitor reactions with silica plates (ethyl acetate/hexane, R ~0.4 ).

Advanced: What challenges arise in HPLC method validation?

- Column aging : Address peak tailing by replacing columns after 200 runs.

- Impurity detection : Optimize UV wavelength (e.g., 254 nm for imidazole absorption) and mobile phase pH .

Basic: What derivatization strategies enhance bioavailability?

- Hydrazide formation : React with hydrazines to form Schiff bases (e.g., N'-arylidene derivatives ).

- PEGylation : Attach polyethylene glycol via aldehyde-amine coupling .

Advanced: How to improve pharmacokinetics via derivatization?

- Prodrug design : Introduce phosphate esters for aqueous solubility.

- Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl) .

Advanced: How to resolve conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.